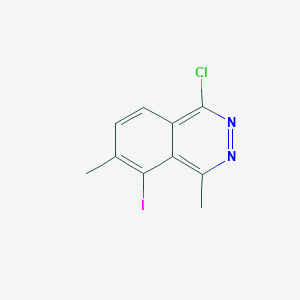

1-Chloro-5-iodo-4,6-dimethylphthalazine

Description

1-Chloro-5-iodo-4,6-dimethylphthalazine (CAS: [23928-47-4]) is a halogenated phthalazine derivative characterized by a chloro substituent at position 1, an iodo group at position 5, and methyl groups at positions 4 and 6. Phthalazines are nitrogen-containing heterocyclic compounds with applications in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic system, which enables diverse reactivity.

Properties

Molecular Formula |

C10H8ClIN2 |

|---|---|

Molecular Weight |

318.54 g/mol |

IUPAC Name |

1-chloro-5-iodo-4,6-dimethylphthalazine |

InChI |

InChI=1S/C10H8ClIN2/c1-5-3-4-7-8(9(5)12)6(2)13-14-10(7)11/h3-4H,1-2H3 |

InChI Key |

PIGDFOVUJRKZAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N=NC(=C2C=C1)Cl)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-iodo-4,6-dimethylphthalazine can be synthesized through a multi-step process involving the halogenation of 4,6-dimethylphthalazine. The typical synthetic route includes:

Nitration: The initial step involves the nitration of 4,6-dimethylphthalazine to introduce nitro groups.

Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Halogenation: The final step involves the selective halogenation of the amine groups to introduce chlorine and iodine atoms. This can be achieved using reagents like thionyl chloride and iodine monochloride under controlled conditions.

Industrial Production Methods: Industrial production of 1-Chloro-5-iodo-4,6-dimethylphthalazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-iodo-4,6-dimethylphthalazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed:

- Substituted phthalazines with various functional groups.

- Amines and oxides depending on the reaction conditions.

Scientific Research Applications

1-Chloro-5-iodo-4,6-dimethylphthalazine has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-5-iodo-4,6-dimethylphthalazine involves its interaction with specific molecular targets. The chlorine and iodine atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-Chloro-5-iodo-4,6-dimethylphthalazine is best contextualized by comparing it to related phthalazine and pyridazine derivatives. Key comparisons include:

Halogenated Phthalazines

- 1,4-Dichloro-5-fluorophthalazine (CAS: [34584-69-5], Similarity: 0.88) Substituents: Cl at positions 1 and 4; F at position 5. Differences: The absence of iodine and methyl groups reduces steric bulk and polarizability compared to the target compound. Applications: Used as a precursor in synthesizing fluorinated bioactive molecules .

- 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS: [23928-55-4], Similarity: 0.65) Substituents: Cl at positions 1 and 4; saturated tetrahydropyridazine ring. Differences: The saturated ring reduces aromaticity, altering electronic properties and reactivity. This compound may exhibit higher solubility in nonpolar solvents compared to the fully aromatic target compound .

Methyl-Substituted Derivatives

- 3,6-Dichloro-4,5-dimethylpyridazine (CAS: [22808-29-3], Similarity: 0.67)

- Substituents: Cl at positions 3 and 6; CH₃ at positions 4 and 5.

- Differences: The pyridazine core (two adjacent nitrogen atoms) vs. phthalazine (two para nitrogen atoms) alters electronic density distribution. Methyl groups in ortho positions may induce steric hindrance, affecting regioselectivity in further derivatization .

Functionalized Benzodithiazines (Non-Phthalazine Core)

- 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 10) Substituents: Cl, CH₃, Br, and methoxy groups on a benzodithiazine scaffold. Key Data: Melting point 311–312°C; IR peaks at 1610 cm⁻¹ (C=N) and 1350–1165 cm⁻¹ (SO₂). Differences: The benzodithiazine core includes sulfur atoms and a hydrazine moiety, enabling distinct redox and coordination chemistry compared to phthalazines. The presence of iodine in the target compound may confer heavier halogen-specific reactivity (e.g., Suzuki coupling) .

Data Tables

Table 1. Structural and Physical Comparison of Phthalazine Derivatives

| Compound Name | CAS Number | Substituents | Molecular Weight* | Melting Point (°C) | Key Spectral Data (IR/NMR) | Similarity Score |

|---|---|---|---|---|---|---|

| 1-Chloro-5-iodo-4,6-dimethylphthalazine | [23928-47-4] | 1-Cl, 5-I, 4,6-CH₃ | N/A | N/A | N/A | 1.00 |

| 1,4-Dichloro-5-fluorophthalazine | [34584-69-5] | 1,4-Cl, 5-F | 247.5 | N/A | N/A | 0.88 |

| 3,6-Dichloro-4,5-dimethylpyridazine | [22808-29-3] | 3,6-Cl, 4,5-CH₃ | 207.1 | N/A | N/A | 0.67 |

| Compound 10 (Benzodithiazine) | N/A | Cl, CH₃, Br, OCH₃ | 504.8 | 311–312 | IR: 1610 cm⁻¹ (C=N), 1350 (SO₂) | N/A |

*Molecular weights calculated based on empirical formulas.

Research Findings

- Halogen Effects : Iodine’s large atomic radius and polarizability in the target compound may enhance intermolecular interactions (e.g., halogen bonding) compared to smaller halogens like F or Cl, impacting crystal packing and solubility .

- Spectral Trends : In benzodithiazine analogs (), C=N stretches in IR (~1610 cm⁻¹) and SO₂ symmetric/asymmetric vibrations (1350–1165 cm⁻¹) are consistent markers for related compounds. The target compound’s NMR would likely show deshielded protons near electronegative substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.